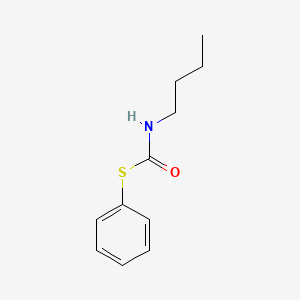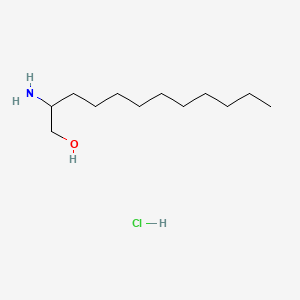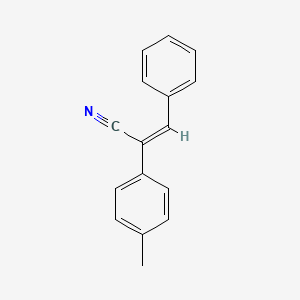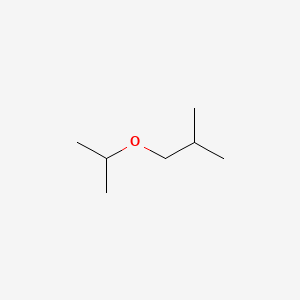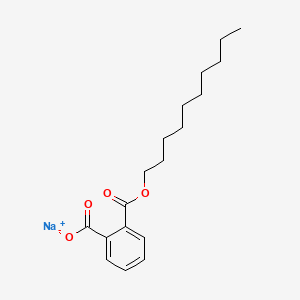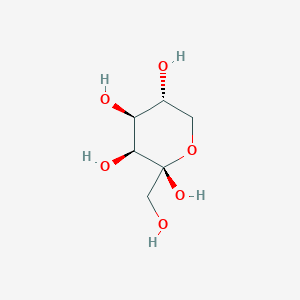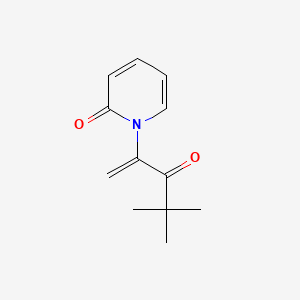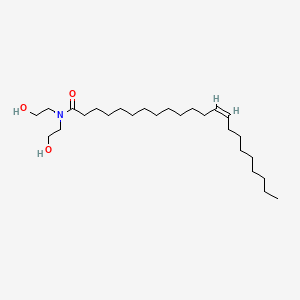
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide is a chemical compound known for its potential hypolipidemic and hepatoprotective effects It is a derivative of docosanoic acid, featuring a long hydrocarbon chain with a double bond at the 13th position and two hydroxyethyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide typically involves the reaction of docos-13-enoic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves:
Activation of Docos-13-enoic Acid: The carboxylic acid group of docos-13-enoic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Reaction with Ethanolamine: The activated docos-13-enoic acid is then reacted with ethanolamine under mild heating to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.
Substitution: The hydroxyethyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted amides or ethers.
Wissenschaftliche Forschungsanwendungen
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its effects on lipid metabolism and liver function.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism by which (Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide exerts its effects involves several molecular targets and pathways:
Lipid Metabolism: It modulates lipid metabolism by inhibiting the synthesis of triglycerides and cholesterol, leading to reduced serum lipid levels.
Antioxidant Activity: Enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), protecting liver cells from oxidative damage.
Anti-inflammatory Effects: Reduces inflammation by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erucicoyl Ethanolamide: Similar structure but with a different hydrocarbon chain length.
Oleoyl Ethanolamide: Contains an oleic acid moiety instead of docos-13-enoic acid.
Palmitoyl Ethanolamide: Features a palmitic acid moiety.
Uniqueness
(Z)-N,N-Bis(2-hydroxyethyl)docos-13-enamide is unique due to its specific hydrocarbon chain length and the presence of a double bond at the 13th position. This structural feature contributes to its distinct biological activities, particularly its hypolipidemic and hepatoprotective effects .
Eigenschaften
CAS-Nummer |
93661-75-7 |
|---|---|
Molekularformel |
C26H51NO3 |
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
(Z)-N,N-bis(2-hydroxyethyl)docos-13-enamide |
InChI |
InChI=1S/C26H51NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)27(22-24-28)23-25-29/h9-10,28-29H,2-8,11-25H2,1H3/b10-9- |
InChI-Schlüssel |
VVZUSTMGQZYVLJ-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)N(CCO)CCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


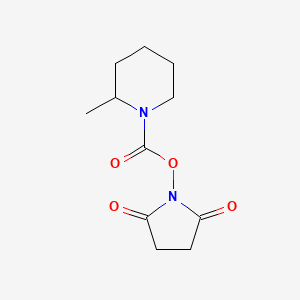
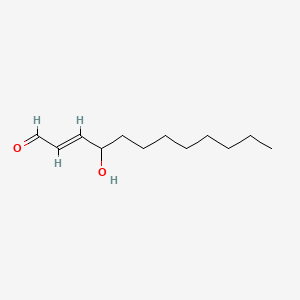
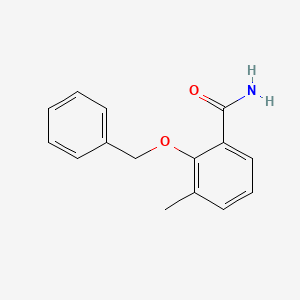
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
